1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Beschreibung
This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core fused with a piperidine ring and a 5-oxopyrrolidine carboxamide scaffold. The 3-methoxyphenyl substituent at the pyrrolidine position and the 3-methyl group on the triazolopyrazine moiety are critical for its pharmacological profile.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-15-26-27-22-21(24-8-11-29(15)22)28-9-6-17(7-10-28)25-23(32)16-12-20(31)30(14-16)18-4-3-5-19(13-18)33-2/h3-5,8,11,13,16-17H,6-7,9-10,12,14H2,1-2H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZQHEBYSFDBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures have been found to interact with their targets by binding to active sites, causing conformational changes, and modulating the target’s activity.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways related to cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with various targets, it could have a range of effects, from modulating enzyme activity to altering cell signaling.
Biologische Aktivität
The compound 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a methoxyphenyl group, a triazolo[4,3-a]pyrazine moiety, and a piperidine ring. This structural diversity contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the triazole ring suggests potential interactions with enzymes such as cytochrome P450s, which are crucial for drug metabolism.
Biological Activity
- Anticancer Activity : Preliminary studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have been reported to inhibit cell proliferation in HCT 116 cancer cells at concentrations ranging from 70 to 90 µg/mL .
- Antimicrobial Activity : Some analogs of this compound have demonstrated antimicrobial properties. The presence of the methoxy and triazole groups enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death.
- Neuropharmacological Effects : The piperidine component is associated with modulation of neurotransmitter systems. Compounds with similar structures have been evaluated for their ability to act as agonists or antagonists at various receptors, including dopamine and serotonin receptors .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A series of N-aryl substituted phenyl acetamide analogs were synthesized and tested for anticancer activity. Among these, compounds containing the 3-methyl-[1,2,4]triazolo[3,4-a] moiety showed promising results in inhibiting HCT 116 cells .
- Neuropharmacological Evaluation : In a study assessing the effects on neurotransmitter receptors, certain derivatives exhibited selective binding affinity towards dopamine receptors, suggesting potential applications in treating neurological disorders .
Data Table
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Position Matters : The target compound’s 3-methoxyphenyl group (vs. 4-methoxy in ) may improve target binding through steric or electronic effects. Meta-substitution often enhances metabolic stability compared to para-substituted analogs .
Heterocyclic Core Variations : ’s compound replaces the piperidine with a phenyl-thiazolidine system, which introduces rigidity and hydrogen-bonding capacity. This could favor solubility but reduce cell membrane permeability relative to the target compound’s flexible piperidine-pyrrolidine linkage .
Molecular Weight and Complexity : ’s compound (MW 374.4) lacks the triazolopyrazine-piperidine scaffold, resulting in lower complexity. This may limit its use in multitarget therapies but enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
